molecular formula C14H16OS B13089469 Cyclohexyl2-thiomethylphenylketone

Cyclohexyl2-thiomethylphenylketone

Cat. No.: B13089469
M. Wt: 232.34 g/mol
InChI Key: JBIGCCOZXCBRBJ-UHFFFAOYSA-N
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Description

Cyclohexyl2-thiomethylphenylketone is an organic compound with the molecular formula C14H18OS. It is a yellow oil with a distinct odor. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl2-thiomethylphenylketone can be synthesized through several methods. One common method involves the reaction of cyclohexylmagnesium bromide with 2-thiomethylbenzoyl chloride. The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl2-thiomethylphenylketone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiomethyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl ketones.

Scientific Research Applications

Cyclohexyl2-thiomethylphenylketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl2-thiomethylphenylketone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Cyclohexyl2-thiomethylphenylketone can be compared with other similar compounds such as:

    Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group.

    Thiomethylphenylketone: A compound with a similar structure but without the cyclohexyl group.

Uniqueness

This compound is unique due to the presence of both the cyclohexyl and thiomethyl groups, which contribute to its distinct chemical properties and reactivity.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it an important intermediate in organic synthesis and a subject of ongoing research in chemistry, biology, and medicine.

Properties

Molecular Formula

C14H16OS

Molecular Weight

232.34 g/mol

IUPAC Name

2-(cyclohexanecarbonyl)thiobenzaldehyde

InChI

InChI=1S/C14H16OS/c15-14(11-6-2-1-3-7-11)13-9-5-4-8-12(13)10-16/h4-5,8-11H,1-3,6-7H2

InChI Key

JBIGCCOZXCBRBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2C=S

Origin of Product

United States

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